

# Application of Helium in Welding and Semiconductor Manufacturing: Detailed Notes and Protocols

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This document provides detailed application notes and experimental protocols for the use of **helium** in welding and semiconductor manufacturing. The information is intended for researchers, scientists, and professionals in drug development who may utilize these fabrication techniques in their work.

## Application of Helium in Welding

**Helium** is a critical shielding gas in various welding processes, prized for its unique physical properties that enhance weld quality, increase productivity, and enable the joining of challenging materials. Its primary role is to protect the molten weld pool from atmospheric contaminants such as oxygen and nitrogen, which can cause defects like porosity and brittleness.

## Key Properties and Their Effects in Welding

**Helium**'s inert nature prevents it from reacting with the molten metal. Its most significant property in welding is its high thermal conductivity, which is considerably higher than that of argon, the other common inert shielding gas.<sup>[1]</sup> This high thermal conductivity leads to several beneficial effects:

- **Increased Heat Input:** **Helium** transfers heat more efficiently from the welding arc to the workpiece, resulting in a hotter and more fluid weld pool.<sup>[1]</sup>

- **Deeper Penetration:** The higher heat input allows for deeper penetration into the base metal, creating stronger and more robust welds. This is particularly advantageous for welding thick materials.
- **Faster Welding Speeds:** The increased heat and fluidity of the weld pool enable faster travel speeds, which can significantly improve productivity.[\[2\]](#)
- **Improved Weld Bead Profile:** **Helium** can produce a wider and more consistent weld bead.

## Common Welding Processes Utilizing Helium

**Helium** is predominantly used in the following arc welding processes, either in its pure form or, more commonly, mixed with argon:

- **Gas Tungsten Arc Welding (GTAW or TIG):** Often used for high-precision welding of non-ferrous metals like aluminum, magnesium, and copper alloys.
- **Gas Metal Arc Welding (GMAW or MIG):** Employed for a wide range of materials, including stainless steel and aluminum.

## Data Presentation: Helium in Welding

The selection of shielding gas composition is critical and depends on the material being welded, its thickness, and the desired weld characteristics.

Application	Shielding Gas Composition	Key Welding Parameters	Expected Outcome
TIG Welding of Aluminum (6061-T6), 6mm thickness	75% Helium / 25% Argon	Current: ~180-220 A (AC); Voltage: ~15-20 V; Gas Flow Rate: 15-20 L/min	Increased penetration and faster travel speed compared to pure argon; helps overcome aluminum's high thermal conductivity.[2][3][4]
TIG Welding of Thick Copper	100% Helium	High current and voltage	Maximizes heat input to counteract the very high thermal conductivity of copper, enabling effective welding.
MIG Welding of Stainless Steel (Short Circuit Transfer)	90% Helium / 7.5% Argon / 2.5% CO2	Wire Diameter: 0.035 in.; Wire Speed: 120-330 ipm; Amps: 60-150 A; Volts: 16-22 V; Gas Flow Rate: 20-30 CFH	Produces a desirable bead contour with good corrosion resistance; the high helium content provides the necessary heat for fluid welds.[5][6]
MIG Welding of Aluminum (>1/4" thickness)	50-75% Helium / 50-25% Argon	Higher current and voltage settings	Provides deep penetration and high welding speeds for thick sections.[2]

## Experimental Protocol: TIG Welding of 6mm 6061-T6 Aluminum

This protocol outlines the procedure for creating a butt weld on 6mm thick 6061-T6 aluminum plates using a **helium**-argon shielding gas mixture.

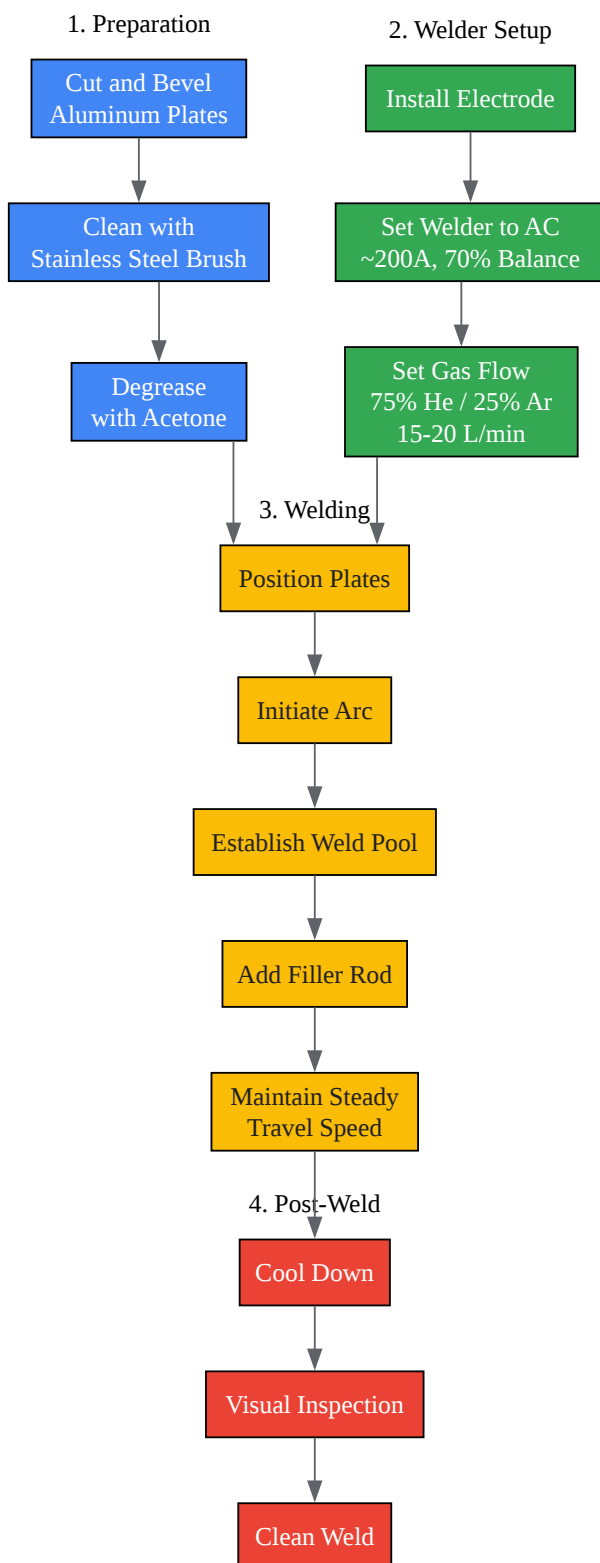
#### 1.4.1. Materials and Equipment

- TIG Welder with AC output and high-frequency start
- TIG torch with a gas lens
- 2% Lanthanated Tungsten Electrode (2.4 mm diameter), ground to a point
- 6061-T6 aluminum plates (6mm thickness)
- ER4043 or ER5356 aluminum filler rod (2.4 mm diameter)
- Shielding Gas: 75% **Helium** / 25% Argon mixture
- Gas flow regulator
- Stainless steel wire brush
- Acetone or other degreasing solvent
- Personal Protective Equipment (PPE): welding helmet, gloves, jacket

#### 1.4.2. Procedure

- Preparation:
  - Cut the aluminum plates to the desired dimensions and create a beveled edge (V-groove) on the joint faces to ensure full penetration.
  - Thoroughly clean the joint area and the filler rod with a dedicated stainless steel brush to remove the surface oxide layer.
  - Degrease the cleaned area with acetone to remove any oils or contaminants.
- Welder Setup:
  - Install the ground tungsten electrode in the TIG torch, ensuring it extends approximately 5-6 mm beyond the ceramic cup.

- Set the welder to AC output.
- Set the amperage to approximately 200 A. This can be adjusted via a foot pedal during welding.
- Set the AC balance to around 70% cleaning (electrode positive).
- Connect the shielding gas cylinder and set the flow rate to 15-20 L/min.
- Welding:
  - Position the aluminum plates with a small root gap (approx. 1-2 mm).
  - Initiate the arc with the high-frequency start.
  - Establish a molten weld pool on the base metal.
  - Introduce the filler rod at a low angle to the leading edge of the weld pool.
  - Proceed with a steady travel speed along the joint, maintaining a consistent arc length. The higher heat from the **helium** mixture will allow for a faster travel speed compared to pure argon.
  - Ensure the filler rod is always shielded by the gas envelope to prevent contamination.
- Post-Weld:
  - Allow the weld to cool.
  - Visually inspect the weld for any defects such as cracks, porosity, or lack of fusion.
  - Clean the weld area with a stainless steel brush.



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TIG Welding Workflow for 6mm Aluminum Plates.

# Application of Helium in Semiconductor Manufacturing

In the semiconductor industry, the manufacturing of integrated circuits requires extremely clean and controlled environments. **Helium**, due to its inertness, small atomic size, and high thermal conductivity, is an indispensable gas in several critical fabrication steps. The purity of **helium** used in these processes is paramount, often requiring "research grade" purity of 99.9999% (6.0 grade).

## Key Roles of Helium in Semiconductor Processes

- **Cooling/Heat Transfer:** Processes like plasma etching and deposition generate significant heat on the silicon wafer. **Helium** is used as a heat transfer medium for "backside cooling," where it is introduced between the wafer and a cooled chuck to efficiently dissipate heat and maintain uniform wafer temperature.[\[7\]](#)[\[8\]](#) This prevents thermal damage and ensures process consistency.
- **Carrier Gas:** In processes like Plasma Enhanced Chemical Vapor Deposition (PECVD), **helium** can be used as a carrier gas to transport precursor gases to the reaction chamber. Its inert nature ensures it does not interfere with the chemical reactions.[\[9\]](#)[\[10\]](#)
- **Diluent Gas in Plasma Etching:** In plasma etching, **helium** can be added to the reactive gas mixture. While it is inert, it can influence the plasma properties and help control the etch rate and selectivity.[\[11\]](#)
- **Leak Detection:** Due to its small atomic size, **helium** can penetrate microscopic leaks. **Helium** mass spectrometer leak detectors are used to ensure the integrity of the high-vacuum systems essential for semiconductor manufacturing.[\[12\]](#)
- **Inert Environment:** **Helium** is used to create stable and inert atmospheres during processes like lithography to prevent contamination and unwanted reactions.[\[8\]](#)

## Data Presentation: Helium in Semiconductor Manufacturing

Process	Function of Helium	Typical Purity Grade	Key Process Parameters
Backside Wafer Cooling (during Plasma Etch)	Heat Transfer Medium	5.0 - 6.0 (99.999% - 99.9999%)	Helium Pressure: 2 - 10 Torr
Plasma Enhanced Chemical Vapor Deposition (PECVD) of Silicon Nitride	Carrier/Diluent Gas	6.0 (99.9999%)	Can be used to dilute SiH <sub>4</sub> and NH <sub>3</sub> precursors. Flow rates are process-specific. <a href="#">[9]</a>
Reactive Ion Etching (RIE) of SiO <sub>2</sub>	Diluent Gas	6.0 (99.9999%)	Mixed with fluorocarbon gases (e.g., CF <sub>4</sub> ) to control plasma chemistry.
Vacuum System Leak Detection	Tracer Gas	4.5 - 5.0 (99.995% - 99.999%)	Detects leaks as small as 10 <sup>-12</sup> mbar·l/s.

## Experimental Protocol: Plasma Enhanced Chemical Vapor Deposition (PECVD) of Silicon Nitride

This protocol provides a general procedure for depositing a silicon nitride (SiN) film on a silicon wafer using a PECVD system where **helium** is a potential carrier or diluent gas.

### 2.3.1. Materials and Equipment

- PECVD System with a parallel-plate RF electrode
- Silicon wafer substrate
- Precursor Gases: Silane (SiH<sub>4</sub>) and Ammonia (NH<sub>3</sub>)
- Carrier/Diluent Gases: **Helium** (He) and/or Nitrogen (N<sub>2</sub>) (High Purity, 99.999%+)
- Vacuum pump system

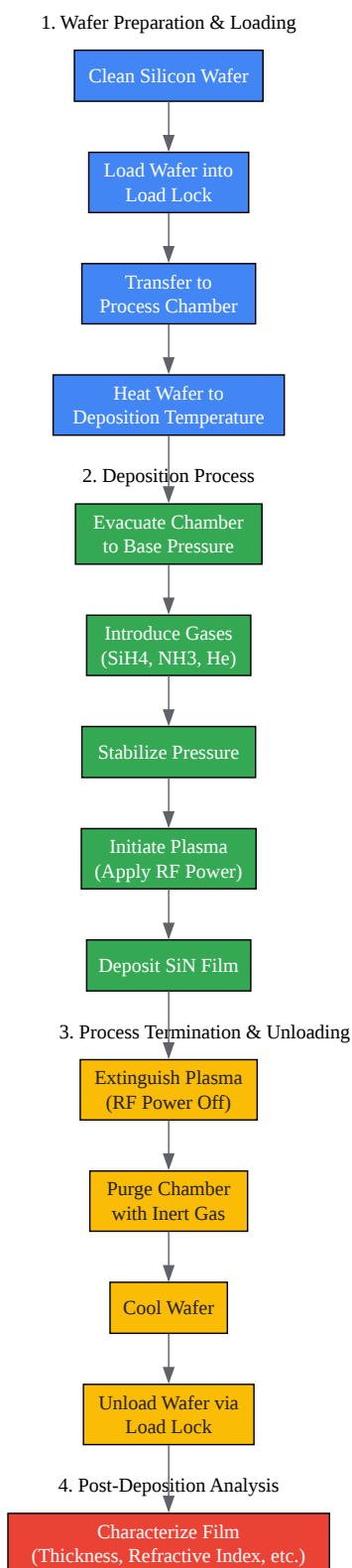


- Wafer handling tools
- PPE: Cleanroom suit, gloves, safety glasses

### 2.3.2. Procedure

- Substrate Preparation:
  - Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.
  - Load the clean, dry wafer into the PECVD chamber load lock using appropriate wafer handling tools.
- Chamber Preparation and Wafer Loading:
  - Evacuate the load lock to high vacuum.
  - Transfer the wafer from the load lock to the process chamber and place it on the substrate heater/electrode.
  - Heat the wafer to the desired deposition temperature (e.g., 300-400°C).
- Deposition Process:
  - Evacuate the process chamber to a base pressure typically in the mTorr range.
  - Introduce the process gases into the chamber at controlled flow rates. For example:
    - SiH<sub>4</sub>: 5-50 sccm
    - NH<sub>3</sub>: 50-500 sccm
    - He or N<sub>2</sub> (as diluent/carrier): 500-5000 sccm
  - Allow the chamber pressure to stabilize at the desired process pressure (e.g., 1-5 Torr).
  - Initiate the plasma by applying RF power to the electrode (e.g., 13.56 MHz, 50-500 W). The plasma will dissociate the precursor gases.

- The reactive species will then deposit on the wafer surface, forming a silicon nitride film.
- Continue the deposition for the time required to achieve the target film thickness.
- Process Termination and Wafer Unloading:
  - Turn off the RF power to extinguish the plasma.
  - Stop the flow of precursor gases and purge the chamber with an inert gas like **helium** or nitrogen.
  - Allow the wafer to cool down.
  - Transfer the wafer back to the load lock, vent the load lock to atmospheric pressure, and remove the wafer.
- Post-Deposition Analysis:
  - Characterize the deposited SiN film for thickness, refractive index, stress, and electrical properties as required.



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PECVD of Silicon Nitride Workflow.

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